2-Methyl-5-acetoxy-methylpyridine

Description

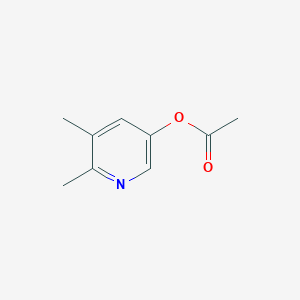

2-Methyl-5-acetoxy-methylpyridine is a pyridine derivative featuring a methyl group at position 2 and an acetoxymethyl group (-CH₂OAc) at position 5. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, where ester groups serve as precursors for further functionalization (e.g., hydrolysis to alcohols or substitution reactions) .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(5,6-dimethylpyridin-3-yl) acetate |

InChI |

InChI=1S/C9H11NO2/c1-6-4-9(12-8(3)11)5-10-7(6)2/h4-5H,1-3H3 |

InChI Key |

DQMPYPVCNGAWDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Research Findings and Limitations

- Synthetic Challenges : The acetoxymethyl group’s stability under acidic or basic conditions requires careful optimization, as premature hydrolysis may occur during synthesis .

- Data Gaps : Experimental data on the physical properties (e.g., melting point, solubility) of this compound are absent in the provided evidence, limiting direct comparisons.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize yields.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions) .

- Infrared Spectroscopy (IR) : Detect functional groups (C=O stretch of acetoxy at ~1740 cm⁻¹) .

- X-ray Crystallography : Resolve 3D molecular structure if single crystals are obtainable (as demonstrated for related pyridine derivatives in ).

Advanced: How can researchers resolve contradictions in reported reaction yields for the acetylation of 2-Methyl-5-hydroxymethylpyridine?

Answer:

Discrepancies in yields may arise from:

- Reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., DMAP vs. pyridine) significantly impact acetylation efficiency. Comparative studies suggest DMAP increases yields by 15–20% in acetylation reactions .

- Substrate purity : Impurities in the starting material (e.g., residual moisture) can reduce reactivity. Pre-drying solvents (molecular sieves) and substrates (vacuum oven) is critical .

- Analytical variability : Use standardized quantification methods (e.g., HPLC with UV detection at 254 nm) to ensure consistency across studies .

Q. Experimental Design Recommendations :

- Perform kinetic studies to identify rate-limiting steps.

- Use design-of-experiments (DoE) to optimize variables like temperature and catalyst loading .

Advanced: What strategies are effective for evaluating the metabolic stability of this compound derivatives in preclinical studies?

Answer:

Metabolic stability assessment involves:

- In vitro assays :

- Liver microsomal incubations : Measure half-life (t₁/₂) using human or rodent liver microsomes. For example, pyridine derivatives with electron-withdrawing groups (e.g., acetoxy) often show increased stability compared to hydroxylated analogs .

- CYP450 inhibition screening : Identify interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorometric assays .

- In silico modeling : Predict metabolic hotspots (e.g., acetoxy hydrolysis) using software like Schrödinger’s QikProp or ADMET Predictor™ .

Q. Data Interpretation :

- Compare metabolic profiles with structurally similar compounds (e.g., 5-Fluoro-2-methoxypyridin-4-amine, which showed enhanced stability due to fluorine substitution ).

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Based on analogous pyridine derivatives:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid Measures :

- Waste Disposal : Collect in sealed containers labeled for halogenated/organic waste .

Note : Toxicity data for this compound is limited; assume acute toxicity based on structural analogs (e.g., 5-Ethyl-2-methylpyridine, which is toxic via dermal exposure ).

Advanced: How can researchers elucidate the structure-activity relationship (SAR) of this compound derivatives for drug discovery?

Answer:

SAR studies require:

- Systematic substitution : Modify functional groups (e.g., replace acetoxy with methoxy or hydroxyl) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .

- Crystallographic analysis : Resolve ligand-receptor binding modes (e.g., pyridine ring interactions with kinase active sites) .

- Computational docking : Use tools like AutoDock Vina to predict binding affinities and validate with experimental data .

Example : Fluorinated pyridines (e.g., 5-Fluoro-2-methoxypyridin-4-amine) showed enhanced target selectivity due to electronegative substituents .

Basic: What solvents and storage conditions are optimal for preserving this compound?

Answer:

- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) based on structural analogs . Test solubility incrementally (e.g., start with 10 mM in DMSO).

- Storage : Store at –20°C in amber vials under inert gas (Ar) to prevent hydrolysis of the acetoxy group .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., free hydroxyl formation) .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:

For understudied compounds:

- Read-across assessments : Use data from structurally similar compounds (e.g., 5-Ethyl-2-methylpyridine, which has no reported ecotoxicity ).

- In silico predictions : Tools like ECOSAR predict acute aquatic toxicity (e.g., LC₅₀ for fish) .

- Microcosm studies : Evaluate biodegradability in soil/water systems using OECD 301 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.